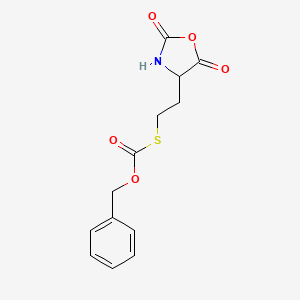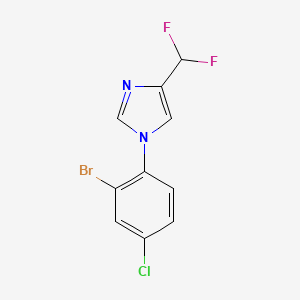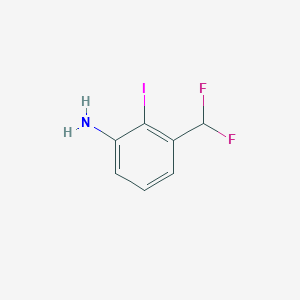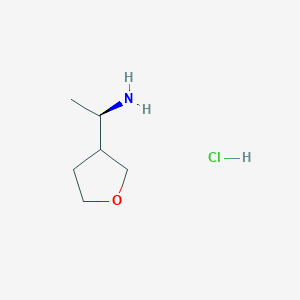
(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl is a chemical compound that features a tetrahydrofuran ring attached to an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl typically involves the following steps:
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-butanediol under acidic conditions.
Attachment of Ethanamine Group: The ethanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated tetrahydrofuran derivative.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydrofuran ring or the ethanamine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while substitution reactions can produce a variety of functionalized derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological system and the specific function of the compound.
Comparación Con Compuestos Similares
(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl: A stereoisomer with potentially different biological activity.
Tetrahydrofuran-2-ylmethanamine: A compound with a similar structure but different substitution pattern.
Uniqueness: (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and an ethanamine group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
(1R)-1-(oxolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m1./s1 |
Clave InChI |
ZYZOZVDOIHZJFI-VQALBSKCSA-N |
SMILES isomérico |
C[C@H](C1CCOC1)N.Cl |
SMILES canónico |
CC(C1CCOC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


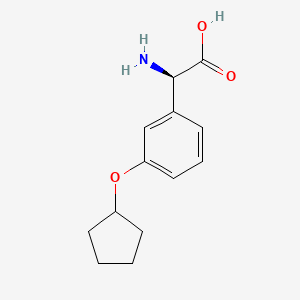
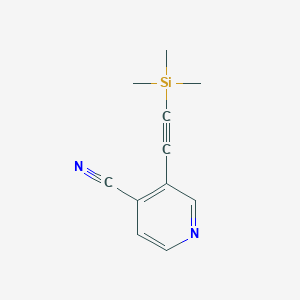


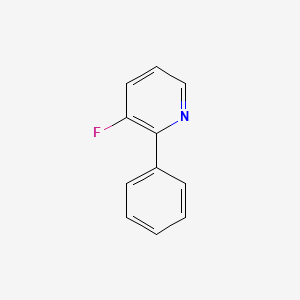
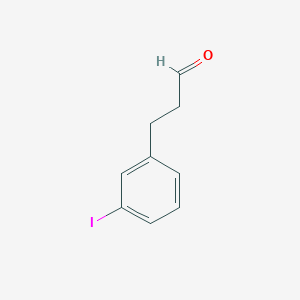
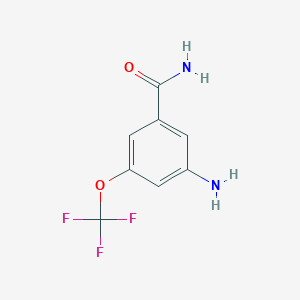

![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)

